molecular formula C25H24O8 B11678039 3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate

3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate

Cat. No.: B11678039
M. Wt: 452.5 g/mol
InChI Key: CKHNYRUVCBSZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of two 3,4-dimethoxybenzoyl groups attached to a central phenyl ring, which also bears a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzoyl chloride
  • 3,4-Dimethoxybenzoic acid
  • Methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate

Uniqueness

3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate is unique due to its dual 3,4-dimethoxybenzoyl groups and the presence of a methyl group on the central phenyl ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C25H24O8

Molecular Weight

452.5 g/mol

IUPAC Name

[3-(3,4-dimethoxybenzoyl)oxy-5-methylphenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H24O8/c1-15-10-18(32-24(26)16-6-8-20(28-2)22(12-16)30-4)14-19(11-15)33-25(27)17-7-9-21(29-3)23(13-17)31-5/h6-14H,1-5H3

InChI Key

CKHNYRUVCBSZTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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